molecular formula C14H26 B13813797 1-Cyclohexyl-2-ethyl-cyclohexane CAS No. 50991-12-3

1-Cyclohexyl-2-ethyl-cyclohexane

Cat. No.: B13813797
CAS No.: 50991-12-3
M. Wt: 194.36 g/mol
InChI Key: UGQREFNYSITUMG-GXTWGEPZSA-N
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Description

1-Cyclohexyl-2-ethyl-cyclohexane is a high-purity bicyclic alkane supplied for advanced research and development applications, particularly in the field of energy and propulsion. This compound is part of a class of molecules studied for their behavior under high-temperature conditions. Researchers value it as a model compound or potential component in the study of endothermic hydrocarbon fuels, which are investigated for thermal management in advanced hypersonic flight systems . The pyrolysis (thermal decomposition) kinetics of related cycloalkanes, such as ethylcyclohexane, are a subject of significant research to understand and develop fuels with high chemical heat sinks . Furthermore, cycloalkanes are key components in conventional aviation fuels like Jet-A and RP-3, making their combustion characteristics critically important . Studies on the combustion of compounds like ethylcyclohexane focus on auto-ignition and flame propagation to develop accurate kinetic models for surrogate fuel mixtures . The molecular structure of this compound, featuring two cyclohexane rings, also makes it a subject of interest in stereochemistry and conformational analysis studies. The energy difference between its axial and equatorial conformers can be analyzed using established thermodynamic "A-values" to understand steric interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets prior to use.

Properties

CAS No.

50991-12-3

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

(1R,2S)-1-cyclohexyl-2-ethylcyclohexane

InChI

InChI=1S/C14H26/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h12-14H,2-11H2,1H3/t12-,14+/m0/s1

InChI Key

UGQREFNYSITUMG-GXTWGEPZSA-N

Isomeric SMILES

CC[C@H]1CCCC[C@H]1C2CCCCC2

Canonical SMILES

CCC1CCCCC1C2CCCCC2

Origin of Product

United States

Preparation Methods

Industrially Relevant Preparation Methodologies

While specific preparation methods for 1-cyclohexyl-2-ethyl-cyclohexane are limited, insights can be drawn from related compounds and intermediates:

Step Description Conditions Notes
1 Preparation of cyclohexyl-substituted intermediates Catalytic coupling or halogenation Use of Ni-Pd alloy catalysts or other transition metals
2 Alkylation with ethyl substituents Alkyl halides in presence of base Controlled to avoid over-alkylation
3 Catalytic hydrogenation Hydrogen gas, 1-5 MPa, 50-120°C Ni-Pd alloy or Ru catalysts preferred
4 Purification Distillation or recrystallization Ensures high purity of bicyclic product

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Catalyst Ni-Pd alloy, Ru-based catalysts Effective for hydrogenation
Hydrogen Pressure 1–5 MPa Ensures efficient reduction
Reaction Temperature 40–150°C Varies by step; optimized for yield
Solvent Petroleum ether, ethanol, methanol Depends on reaction step
Reaction Time 1–2 hours per step Optimized for conversion efficiency

Research Findings and Considerations

  • Catalyst Selection: Ni-Pd alloy catalysts provide effective hydrogenation for cyclohexyl derivatives, balancing activity and selectivity.
  • Reaction Conditions: Moderate temperatures and pressures favor high conversion rates with minimal by-products.
  • Purification: Distillation under reduced pressure is commonly employed to isolate pure bicyclohexyl derivatives.
  • Environmental Impact: Recent advances emphasize green chemistry approaches, using recyclable solvents and catalysts, and minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-ethyl-cyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexyl ethyl ketone.

    Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, converting cyclohexyl ethyl ketone back to this compound.

    Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products:

    Oxidation: Cyclohexyl ethyl ketone.

    Reduction: this compound.

    Substitution: Halogenated cyclohexyl ethyl derivatives.

Scientific Research Applications

1-Cyclohexyl-2-ethyl-cyclohexane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes. Its derivatives are used in the synthesis of more complex organic molecules.

    Biology: Research on cycloalkanes like this compound helps in understanding the behavior of similar structures in biological systems.

    Medicine: Although not directly used as a drug, its derivatives may have potential therapeutic applications.

    Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-ethyl-cyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in determining its reactivity and stability. In combustion reactions, it undergoes a series of dehydrogenation and oxidation steps, ultimately forming smaller hydrocarbons and carbon dioxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Ethyl-2-methylcyclohexane (CAS 3728-54-9)
  • Structure: A monocyclic cyclohexane with ethyl and methyl substituents at positions 1 and 2, respectively.
  • Molecular formula : $ \text{C}9\text{H}{16} $, lighter than 1-cyclohexyl-2-ethyl-cyclohexane due to the absence of a second cyclohexyl group.
  • Applications : Used as a solvent and intermediate in organic synthesis. Its simpler structure results in lower boiling points compared to bicyclic analogs .
(1-Ethoxy-1-methylethyl)cyclohexane (CAS 72727-64-1)
  • Structure : Cyclohexane substituted with an ethoxy-isopropyl group.
  • Molecular formula : $ \text{C}{11}\text{H}{22}\text{O} $, introducing polarity via the ether oxygen.
  • Key differences : The ethoxy group enhances solubility in polar solvents, whereas this compound is purely hydrophobic .
Ethyl 2-oxocyclohexanecarboxylate
  • Structure : Cyclohexane ring with ketone and ester functional groups.
  • Reactivity : The carbonyl and ester groups make it reactive in nucleophilic additions and condensations, unlike the inert hydrocarbon framework of this compound .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Polarity Key Functional Groups
This compound* ~204 (estimated) ~250–300 (estimated) Non-polar None (hydrocarbon)
1-Ethyl-2-methylcyclohexane 124.23 160–165 Non-polar None
(1-Ethoxy-1-methylethyl)cyclohexane 170.29 206.8 Moderate Ether
Ethyl 2-oxocyclohexanecarboxylate 184.23 388 (decomposes) Highly polar Ketone, ester

*Estimated based on cyclohexane derivatives .

Q & A

Q. What synthetic methodologies are applicable for 1-Cyclohexyl-2-ethyl-cyclohexane, and how can reaction conditions be optimized?

  • Methodological Answer : A Friedel-Crafts alkylation or cyclohexane functionalization via Grignard reagents could be explored, leveraging strategies used for analogous bicyclic systems. For example, cyclohexanone derivatives are synthesized using ketone intermediates and alkylation agents under controlled temperatures (50–80°C) . Optimize yield by varying solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., AlCl₃). Monitor reaction progress via TLC and confirm purity using column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to identify substituent positions and ring conformations. Compare chemical shifts with PubChem data for similar compounds (e.g., 2-phenylcyclohexanone δ 7.2–7.4 ppm for aromatic protons) . IR spectroscopy (1700–1750 cm⁻¹) verifies absence of carbonyl groups if unintended oxidation occurs. Mass spectrometry (EI-MS) confirms molecular weight (expected ~194.3 g/mol) and fragmentation patterns. For purity, combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS for volatile byproduct detection .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

  • Methodological Answer : Stereoselectivity is influenced by reaction intermediates. For example, chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) can direct axial/equatorial substituent orientation . Use X-ray crystallography to resolve ambiguities in cyclohexane chair conformations. If crystallography is impractical, compare experimental optical rotation with computational predictions (DFT at B3LYP/6-31G* level) .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C-C bonds in cyclohexyl groups) and thermodynamic stability. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model solvent interactions and partition coefficients (logP) . For toxicity prediction, use EPA’s T.E.S.T. software (Toxicity Estimation Software Tool) or DSSTox databases to assess environmental persistence .

Q. How should researchers resolve contradictions between experimental and computational data?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For instance, if NMR data conflicts with DFT-predicted coupling constants , re-examine solvent effects (e.g., chloroform vs. DMSO) or consider dynamic averaging of conformers. Replicate experiments under inert atmospheres to rule out oxidation artifacts. For unresolved discrepancies, perform ab initio calculations (MP2/cc-pVTZ) for higher accuracy .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Follow Beilstein Journal guidelines : Document reaction stoichiometry, catalyst purity, and purification steps (e.g., recrystallization solvents). Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃) and MS ionization modes . For novel compounds, provide elemental analysis (C, H, N ±0.4%) and high-resolution mass spectra (HRMS) .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Methodological Answer : Refer to SDS protocols for cyclohexane derivatives: Use fume hoods for volatile intermediates (e.g., ethylcyclohexane). Avoid skin contact with alkylating agents by employing double gloves (nitrile) and face shields. Store products in flame-proof cabinets, and dispose of waste via certified chemical disposal services .

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